molecular formula C14H17NO6 B13392703 Cbz-alpha-methyl-D-Glu

Cbz-alpha-methyl-D-Glu

Cat. No.: B13392703
M. Wt: 295.29 g/mol
InChI Key: TUHIITZLWRBWLF-CQSZACIVSA-N
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Description

Cbz-alpha-methyl-D-Glu, also known as Cbz-®-2-amino-2-methylpentanedioic acid, is a derivative of glutamic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the alpha-methyl-D-glutamic acid. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-alpha-methyl-D-Glu typically involves the protection of the amino group of alpha-methyl-D-glutamic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting alpha-methyl-D-glutamic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Cbz-alpha-methyl-D-Glu involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides . The molecular targets and pathways involved include the interaction with enzymes and other proteins during the synthesis process .

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(2R)-2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid

InChI

InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m1/s1

InChI Key

TUHIITZLWRBWLF-CQSZACIVSA-N

Isomeric SMILES

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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